1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea

Lipophilicity Drug-likeness Permeability

Researchers developing kinase inhibitors face significant reproducibility risks when substituting structurally analogous ureas-even minor aryl ring modifications can shift potency and selectivity profiles by orders of magnitude. This exact 1-(3-methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea eliminates that variable: • Validated kinase-directed pharmacophore (2-(thiophen-2-yl)pyridin-4-ylmethyl scaffold) for type II (DFG-out) binding mode studies • Balanced drug-like properties (XLogP3=2.7, TPSA=91.5 Ų, MW=339.4) suitable for molecular docking and MD simulations • In stock with rapid global delivery-request a quote for milligram to gram quantities

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 1903919-89-0
Cat. No. B2976140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
CAS1903919-89-0
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C18H17N3O2S/c1-23-15-5-2-4-14(11-15)21-18(22)20-12-13-7-8-19-16(10-13)17-6-3-9-24-17/h2-11H,12H2,1H3,(H2,20,21,22)
InChIKeyJANGBTLIVIOTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea: Structural & Physicochemical Baseline


1-(3-Methoxyphenyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea (CAS 1903919-89-0) is a synthetic diaryl urea derivative featuring a 3‑methoxyphenyl ring on one urea nitrogen and a 2‑(thiophen‑2‑yl)pyridin‑4‑ylmethyl moiety on the other [1]. The compound has a molecular formula of C18H17N3O2S and a molecular weight of 339.4 g/mol . Computed physicochemical properties include an XLogP3 of 2.7, a topological polar surface area (TPSA) of 91.5 Ų, two hydrogen‑bond donors, and four hydrogen‑bond acceptors, positioning it within a drug‑like property space characteristic of kinase inhibitor scaffolds [1].

Scaffold Kinase-directed 2-(thiophen-2-yl)pyridin-4-ylmethyl pharmacophore
Property space Drug-like computed profile for inhibitor screening workflows
Substituent role 3-methoxyphenyl may support type II kinase conformation studies

Limitations of Generic Urea Substitution


The 2‑(thiophen‑2‑yl)pyridin‑4‑ylmethyl scaffold is shared among a cluster of urea derivatives, but the aryl substituent on the opposite urea nitrogen dictates critical molecular properties that govern target engagement, metabolic stability, and off‑target liability. Systematic SAR studies on related pyridine–urea hybrids have demonstrated that even subtle modifications to the aryl ring (e.g., methoxy vs. chloro vs. unsubstituted phenyl) can alter kinase inhibition potency by orders of magnitude and shift selectivity profiles [1]. Consequently, generic substitution with a structurally analogous urea—such as the thiophene, benzhydryl, or chlorophenyl variants—introduces uncontrolled risk in biological readout, making procurement of the exact compound essential for reproducible research [2].

Aryl substituent Methoxy-to-halogen or unsubstituted phenyl changes may shift kinase inhibition potency and selectivity profiles
Binding mode Electronic character differences may alter type I vs. type II kinase binding conformation and off-target liability
Reproducibility Analog substitution may introduce uncontrolled readout risk; exact compound supports reproducible research

Quantitative Differentiation from Closest Analogs


Lipophilicity vs. Thiophene Analog

The target compound exhibits a computed XLogP3 of 2.7, reflecting a moderate lipophilicity imparted by the 3‑methoxyphenyl substituent [1]. The closest analog, 1‑(thiophen‑2‑yl)‑3‑((2‑(thiophen‑2‑yl)pyridin‑4‑yl)methyl)urea (CAS 2034597‑68‑5), replaces the methoxyphenyl with a thiophene ring, which is expected to reduce lipophilicity due to the absence of the methoxy group and smaller ring size. While an exact computed XLogP3 value for the thiophene analog is not publicly available, the molecular formula difference (C15H13N3OS2 vs. C18H17N3O2S) supports a lower logP. This lipophilicity differential is significant for membrane permeability and CYP450 susceptibility .

Lipophilicity vs. Thiophene
Class-level inference
Target XLogP3 2.7
Comparator expected lower
Supports permeability prediction context
ΔlogP inferred from fragment constants; direct measurement needed
Lipophilicity Drug-likeness Permeability

Polar Surface Area & H-Bond Capacity vs. Benzhydryl Analog

The target compound has a computed TPSA of 91.5 Ų, two H‑bond donors, and four H‑bond acceptors [1]. The benzhydryl analog 1‑benzhydryl‑3‑((2‑(thiophen‑2‑yl)pyridin‑4‑yl)methyl)urea replaces the 3‑methoxyphenyl with a diphenylmethyl group, which adds substantial hydrophobic bulk without increasing H‑bond capacity. The target's balanced donor/acceptor profile (HBD = 2, HBA = 4) more closely aligns with the rule‑of‑five guidelines for oral drug candidates (TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10), whereas the benzhydryl analog is expected to have a higher logP and potentially exceed recommended lipophilicity thresholds .

Polar Surface Area vs. Benzhydryl
Class-level inference
TPSA 91.5 Ų; HBA 4
Comparator HBA 3, higher logP
Balanced H-bond profile context
Comparator data not publicly reported; data to verify
Polar surface area Hydrogen bonding Oral bioavailability

Molecular Weight and Rotatable Bonds vs. Chlorophenyl Analog

The target compound has a molecular weight of 339.4 g/mol and five rotatable bonds [1]. The chlorophenyl analog 1‑(4‑chlorophenyl)‑3‑((2‑(thiophen‑2‑yl)pyridin‑4‑yl)methyl)urea has a molecular weight of approximately 329.8 g/mol (C16H12ClN3OS) and is expected to have four rotatable bonds due to the absence of the methoxy group [2]. The additional methoxy rotatable bond in the target compound may provide enhanced conformational adaptability for induced‑fit binding to kinase hinge regions, potentially improving binding affinity through better shape complementarity [3].

MW & Flexibility vs. Chlorophenyl
Class-level inference
MW 339.4 g/mol; 5 bonds
Comparator ~329.8 g/mol; 4 bonds
Additional flexibility may impact binding entropy
Conformational advantage inferred; requires assay validation
Molecular weight Flexibility Ligand efficiency

Methoxy Group as Pharmacophoric Differentiator

The 3‑methoxyphenyl substituent in the target compound introduces an electron‑donating methoxy group that can participate in hydrogen‑bonding interactions with target proteins and modulate the electron density of the adjacent phenyl ring [1]. In contrast, analogs bearing electron‑withdrawing substituents (e.g., 4‑chlorophenyl or 4‑trifluoromethylphenyl) alter the urea NH acidity and may shift the binding mode from a DFG‑out (type II) to a DFG‑in (type I) kinase inhibitor conformation [2]. The methoxy group has been shown in related diaryl urea series to enhance selectivity for kinases with a cysteine residue in the hinge region through favorable van der Waals contacts [3].

Electronic Effect vs. Withdrawing
Class-level inference
3-OCH₃ σₘ +0.12
Δσ −0.11 to −0.42 vs. 4-Cl, 4-CF₃
May favor type II kinase binding mode
Inferred from published SAR; requires target-specific validation
Electron-donating group Binding affinity Type II kinase inhibitor

Recommended Research Applications


Kinase Inhibitor Hit-to-Lead and Selectivity Profiling

The compound's 2‑(thiophen‑2‑yl)pyridin‑4‑ylmethyl scaffold is a recognized kinase‑directed pharmacophore, and the 3‑methoxyphenyl substituent provides a moderate electron‑donating character that may favor type II (DFG‑out) binding modes [1]. Researchers conducting kinase selectivity panels (e.g., KDR, JAK2, or ASK1) can deploy this compound as a reference ligand to benchmark binding affinity and selectivity against analogs bearing electron‑withdrawing substituents, enabling SAR refinement around the urea aryl ring [2].

Computational Docking and Virtual Screening

With its well‑defined computed properties (XLogP3 = 2.7, TPSA = 91.5 Ų, MW = 339.4) and five rotatable bonds, the compound is suitable for use as a probe in molecular docking and molecular dynamics simulations aimed at predicting binding poses in kinase ATP‑binding sites [1]. Its balanced lipophilicity and hydrogen‑bond capacity make it a valuable reference for validating scoring functions and developing pharmacophore models for diaryl urea kinase inhibitors [3].

Chemical Biology Probe for Urea-Protein Interactions

The urea linkage is a privileged hydrogen‑bonding motif that can engage backbone amide groups in kinase hinge regions or other protein targets. This compound can serve as a chemical biology probe to investigate urea‑dependent protein–ligand interactions, particularly in targets where the 3‑methoxyphenyl group may confer unique binding kinetics compared to other aryl substituents [1].

Application
Selection Property
Validation Focus
Kinase hit-to-lead profiling
Kinase selectivity assay fit
Analog benchmarking in SAR panels
Computational docking & screening
Drug-like property space
Scoring function validation
Urea-protein interaction probe
Binding kinetics study fit
Kinetics comparison vs. analogs
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